molecular formula C16H16ClNO3 B2747355 Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 833440-50-9

Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No. B2747355
CAS RN: 833440-50-9
M. Wt: 305.76
InChI Key: NINUDNFTMULJEE-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO3 and a molecular weight of 305.76 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-aminobenzoic acid derivatives have been synthesized by combining two pharmacophores using a molecular hybridization approach. This involves the reaction of a vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .

Scientific Research Applications

Antibacterial Applications

A study by Shakir, Saoud, and Hussain (2020) explored the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives from ethyl 4-((2-hydroxy-3-methoxybenzyl) amino)benzoate. These compounds exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria, showcasing the potential of such derivatives in developing new antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Optical and Nonlinear Properties

Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate, which demonstrated remarkable optical limiting properties and nonlinear refractive indices. These properties suggest the potential use of these compounds in optical devices and materials (Abdullmajed et al., 2021).

Neuropathic Pain Treatment

Rais et al. (2017) developed a para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor targeting glutamate carboxypeptidase II, aimed at improving oral pharmacokinetics for neuropathic pain treatment. This approach exemplifies the therapeutic applications of ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate derivatives in pain management (Rais et al., 2017).

Gastroprotective Effects

Halabi et al. (2014) investigated the gastroprotective effects of ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate against ethanol-induced gastric mucosal ulcer in rats. The study highlighted the compound's potential in treating gastric ulcers through its antioxidant activity and enhancement of gastric wall mucus (Halabi et al., 2014).

Anticancer Activity

Borik and Hussein (2021) synthesized new quinazoline and quinazoline-4-one derivatives from ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate. These compounds showed potential in cancer therapy through their antioxidative, antiulcerogenic, and anti-inflammatory activities, indicating their dual therapeutic applications (Borik & Hussein, 2021).

properties

IUPAC Name

ethyl 4-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINUDNFTMULJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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